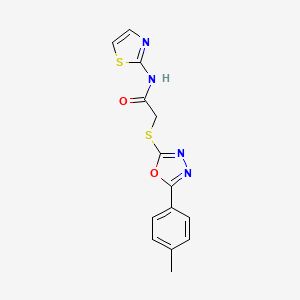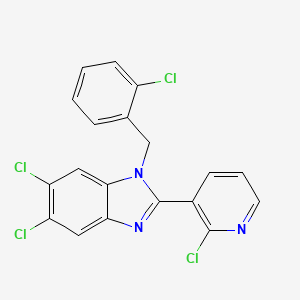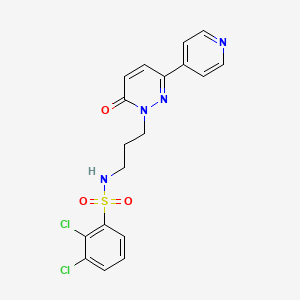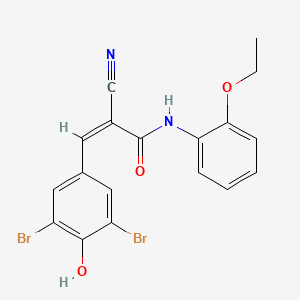
3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of quinazoline, a type of organic compound with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . The “3-(2,5-Dimethoxyphenyl)” part suggests a phenyl group (a ring of 6 carbon atoms, akin to benzene) with two methoxy groups (O-CH3) attached at the 2nd and 5th positions of the ring. This phenyl group is attached to the 3rd position of the quinazoline structure. The “2,4-dioxo” indicates the presence of two carbonyl groups (C=O) at the 2nd and 4th positions of the quinazoline. The “7-carboxylic acid” part means a carboxylic acid group (-COOH) is attached at the 7th position of the quinazoline .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of the quinazoline, the aromatic ring of the phenyl group, and the various functional groups attached at specific positions. These groups would likely influence the compound’s reactivity and interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The carbonyl groups might be susceptible to nucleophilic attack, and the carboxylic acid could potentially be deprotonated. The aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like carbonyl and carboxylic acid might increase its solubility in polar solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .Applications De Recherche Scientifique
Synthesis and Cyclization Techniques
Research focused on the synthesis and cyclization of tetrahydroisoquinoline and tetrahydro-3H-3-benzazepine derivatives reveals methodologies that could be applicable to the synthesis or modification of 3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid. For example, a study by Saitoh et al. (2001) detailed the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and 7,8-dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization, highlighting the role of boron trifluoride diethyl etherate in enhancing cyclization yields through a proposed dicationic intermediate mechanism (Saitoh et al., 2001).
Reaction Pathways and Derivative Synthesis
Another study by Villalgordo et al. (1990) explored the reaction of 3-amino-2H-azirines with picramic acid, leading to the synthesis of quinazoline and 1,3-benzoxazole derivatives. This work emphasizes the structural diversity achievable through specific reactions and could inform approaches to synthesizing or functionalizing compounds related to 3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (Villalgordo et al., 1990).
Novel Protective Groups and Photolabile Compounds
Fedoryak and Dore (2002) investigated a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline, showcasing its greater efficiency and potential for in vivo applications due to its sensitivity to multiphoton-induced photolysis. This research hints at the possibilities for developing novel protective groups or prodrugs from compounds structurally related to 3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (Fedoryak & Dore, 2002).
Orientations Futures
Propriétés
IUPAC Name |
3-(2,5-dimethoxyphenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-24-10-4-6-14(25-2)13(8-10)19-15(20)11-5-3-9(16(21)22)7-12(11)18-17(19)23/h3-8H,1-2H3,(H,18,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYZUGMPHWXWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2701635.png)
![(5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2701637.png)


![dimethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2701642.png)



![N-(2-chlorophenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2701647.png)
![(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2701648.png)
![5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2701649.png)

